molecular formula C17H11Cl2N3O2S2 B2874638 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide CAS No. 865182-99-6

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide

Cat. No.: B2874638
CAS No.: 865182-99-6
M. Wt: 424.31
InChI Key: JBZRJBOKTONOJS-FXBPSFAMSA-N
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Description

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H11Cl2N3O2S2 and its molecular weight is 424.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound under investigation is involved in the synthesis and characterization of various heterocyclic compounds. While the direct references to this specific chemical structure were not found, research on similar benzothiazole derivatives reveals their significant role in developing antimicrobial agents and exploring their structure-activity relationships. For instance, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides showcases the chemical versatility and potential biological applications of similar compounds. These molecules were synthesized through a multi-step reaction, characterized by various spectroscopic techniques, and evaluated for antimicrobial properties, demonstrating their significance in medicinal chemistry (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Evaluation and Docking Studies

Another aspect of research on benzothiazole derivatives includes their biological evaluation and docking studies to explore potential anti-inflammatory and antimicrobial activities. Similar research efforts have synthesized and evaluated 5-substituted benzo[b]thiophene derivatives, revealing their potent anti-inflammatory activity. This indicates the therapeutic potential of benzothiazole and thiophene derivatives in developing new pharmacological agents (Radwan, Shehab, & El-Shenawy, 2009). Additional studies involving ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates further exemplify the antimicrobial activity and the importance of structural modifications to enhance biological efficacy (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Antimicrobial Agents

Further research into N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides has demonstrated significant antimicrobial properties against a variety of pathogens. These studies not only provide insights into the antimicrobial efficacy of benzothiazole derivatives but also contribute to the understanding of their mechanism of action and potential applications in addressing antibiotic resistance (Incerti et al., 2017).

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O2S2/c1-3-6-22-12-5-4-10(20-9(2)23)7-13(12)25-17(22)21-16(24)11-8-14(18)26-15(11)19/h1,4-5,7-8H,6H2,2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZRJBOKTONOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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